molecular formula C13H23NO4 B14609046 Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate CAS No. 57740-56-4

Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate

Cat. No.: B14609046
CAS No.: 57740-56-4
M. Wt: 257.33 g/mol
InChI Key: XTHVSPVWRPWTCO-UHFFFAOYSA-N
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Description

Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is an organic compound with the molecular formula C13H23NO4 It is a derivative of heptanoic acid and contains a pyrrolidinone ring, which is a five-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate typically involves the reaction of heptanoic acid derivatives with pyrrolidinone intermediates. One common method is the esterification of 7-hydroxyheptanoic acid with 2-(hydroxymethyl)-5-oxopyrrolidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the hydroxyl derivative of the pyrrolidinone ring.

    Substitution: Various substituted esters and amides can be formed depending on the nucleophile used.

Scientific Research Applications

Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate involves its interaction with specific molecular targets. The hydroxymethyl and pyrrolidinone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active components that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoate: This compound has a similar structure but contains a cyclopentenyl ring instead of a pyrrolidinone ring.

    Methyl 7-(2-hydroxy-5-oxo-1-pyrrolidinyl)heptanoate: This compound is closely related but lacks the hydroxymethyl group.

Uniqueness

Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is unique due to the presence of both the hydroxymethyl and pyrrolidinone groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.

Properties

CAS No.

57740-56-4

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate

InChI

InChI=1S/C13H23NO4/c1-18-13(17)6-4-2-3-5-9-14-11(10-15)7-8-12(14)16/h11,15H,2-10H2,1H3

InChI Key

XTHVSPVWRPWTCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCN1C(CCC1=O)CO

Origin of Product

United States

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